Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 7-chloro-L-tryptophan
This guide provides a comprehensive technical overview of 7-chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, biosynthetic and synthetic pathways, biological significance, and key experimental methodologies. Our focus is on providing not just data, but the causal insights behind the scientific principles and their applications in the laboratory.
Introduction: Beyond the Canonical Amino Acid
L-Tryptophan is a cornerstone of life, serving as an essential building block for proteins and the biochemical precursor to critical neurochemicals like serotonin and melatonin.[1][2][3] The introduction of a halogen atom, specifically chlorine at the 7-position of the indole ring, transforms this familiar molecule into 7-chloro-L-tryptophan (7-Cl-L-Trp), a non-proteinogenic amino acid with distinct properties and functions.[4] It is found in nature as a key intermediate in the microbial biosynthesis of antifungal agents and has become a valuable tool for researchers exploring metabolic pathways and developing novel therapeutics.[5][6] This guide serves to consolidate the core technical knowledge surrounding 7-Cl-L-Trp, providing a foundational resource for its study and application.
Physicochemical Characteristics
The identity and purity of a chemical compound are paramount in research. 7-chloro-L-tryptophan is an L-tryptophan derivative with a chloro substituent at the 7-position.[4][7] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [4] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4][8][9] |
| Molecular Weight | 238.67 g/mol | [4][8][10] |
| CAS Number | 73945-46-7 | [8][9][11] |
| Appearance | White to Pale Yellow Solid | [8] |
| Melting Point | 290-291 °C | [8][9] |
| Boiling Point | 476.9 ± 45.0 °C (Predicted) | [8][9] |
| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Slightly soluble in aqueous acid and water (with heat); very slightly soluble in methanol. | [8] |
| Storage | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C. The compound is hygroscopic. | [8][10] |
Synonyms: 7-Cl-L-Trp, (S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid, H-L-Trp(7-Cl)-OH.[4][8]
Biosynthesis and Chemical Synthesis Pathways
Natural Biosynthesis: A Microbial Strategy
7-chloro-L-tryptophan is a naturally occurring intermediate in the biosynthetic pathway of pyrrolnitrin, a potent antifungal metabolite produced by several bacteria, notably Pseudomonas fluorescens.[5][6] The key enzymatic step is the regioselective chlorination of L-tryptophan.
This reaction is catalyzed by Tryptophan 7-halogenase (PrnA) , a flavin-dependent enzyme.[5][12] The enzyme utilizes FADH₂, oxygen, and a chloride ion to generate a reactive chlorine species, likely hypochlorous acid (HOCl), which is then directed to the C7 position of the tryptophan indole ring.[12] This regioselectivity is structurally enforced by a tunnel within the enzyme that guides the reactants and positions the tryptophan substrate precisely for chlorination at the 7-position.[12] Following its synthesis, 7-chloro-L-tryptophan is further processed by other enzymes in the prn gene cluster (PrnB, PrnC, PrnD) to yield the final pyrrolnitrin product.[5][6]
Chemical Synthesis Strategies
While microbial fermentation is a common source, chemical synthesis provides an alternative route to 7-chloro-L-tryptophan and its analogs. Asymmetric synthesis often employs chiral auxiliaries, such as the Schöllkopf reagent, to establish the correct stereochemistry of the α-amino acid center.[13] The primary challenge in chemical synthesis is achieving regioselective chlorination of the indole ring, which can be complex. Various synthetic methodologies have been developed to produce halogenated tryptophan derivatives for research purposes.[13][14]
Biological Activity and Research Applications
Role as an Antifungal Precursor
The primary known biological role of 7-chloro-L-tryptophan is as an obligate intermediate in the production of pyrrolnitrin.[5][6] Pyrrolnitrin exhibits broad-spectrum antifungal activity, making the biosynthetic pathway a significant area of study for the development of new agricultural and clinical antifungal agents.[5]
Tool for Studying Serotonin Synthesis
L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][15] The rate-limiting step in this pathway is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme Tryptophan Hydroxylase (TPH) .[16][17]
Because of its structural similarity to the native substrate, 7-chloro-L-tryptophan serves as a valuable research compound. While para-chlorophenylalanine (PCPA) is the most widely recognized halogenated inhibitor of TPH[16][18][19], other halogenated analogs are actively investigated to understand substrate-enzyme interactions and to develop more selective inhibitors. There are two isoforms of TPH: TPH1, found primarily in the gut and pineal gland, and TPH2, which is expressed in neurons.[20] Developing isoform-selective inhibitors is a key goal in drug discovery to target peripheral versus central serotonin production.
Key Experimental Protocols
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of tryptophan and its derivatives in biological samples is crucial. HPLC with fluorescence or mass spectrometry detection is the gold standard.[21][22][23][24]
Objective: To quantify 7-chloro-L-tryptophan in a microbial culture supernatant.
Methodology:
-
Sample Preparation:
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
For complex matrices, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte.
-
-
Derivatization (for Fluorescence Detection):
-
While the indole ring provides native fluorescence, pre-column derivatization with o-phthaldialdehyde (OPA) can enhance sensitivity for the primary amine group.[21]
-
In an autosampler vial, mix 50 µL of the filtered sample with 50 µL of OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature before injection.[21]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 4.8.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 5% B, ramp to 70% B over 25 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Fluorescence Detector: Excitation at 280 nm, Emission at 350 nm (for native indole fluorescence). If using OPA, use Excitation at 340 nm and Emission at 450 nm.[21]
-
Mass Spectrometer (LC-MS): For highest specificity and sensitivity, use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of 7-chloro-L-tryptophan (m/z 239.05).
-
-
Quantification:
-
Prepare a standard curve using certified 7-chloro-L-tryptophan standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Plot the peak area versus concentration and perform a linear regression.
-
Calculate the concentration in the unknown samples based on the standard curve.
-
Workflow: Microbial Production via Metabolic Engineering
Researchers can produce 7-chloro-L-tryptophan by introducing the necessary genes into a suitable microbial host like E. coli or Corynebacterium glutamicum.[6][25]
Toxicology and Safety
While L-tryptophan is an essential amino acid, high doses can lead to adverse effects like nausea and drowsiness.[26] A historical outbreak of Eosinophilia-Myalgia Syndrome (EMS) was linked not to L-tryptophan itself, but to impurities in a specific batch from a single manufacturer.[19][27] Current manufacturing processes are highly controlled to ensure purity.
Specific toxicological data for 7-chloro-L-tryptophan is limited. Therefore, it should be handled with standard laboratory precautions for research chemicals.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[8]
-
Stability: The material is generally stable under normal storage conditions.[28]
Conclusion
7-chloro-L-tryptophan stands at the intersection of natural product chemistry, metabolic engineering, and neuropharmacology. As a key intermediate in the biosynthesis of the antifungal agent pyrrolnitrin, it offers a window into microbial halogenation mechanisms. For drug development professionals and neuroscientists, its structural relationship to L-tryptophan makes it and other analogs powerful tools for probing the serotonin synthesis pathway and designing novel enzyme inhibitors. A thorough understanding of its chemical properties, synthesis, and analytical methodologies, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
-
Biosynthetic steps in the synthesis of pyrrolnitrin. 7-chlorotryptophan... - ResearchGate. Available at: [Link]
-
7-chloro-L-tryptophan | C11H11ClN2O2 | CID 3081936 - PubChem - NIH. Available at: [Link]
-
7-CHLORO-L-TRYPTOPHAN Two Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Production of 7-chloro-l-tryptophan and its precursors by recombinant... - ResearchGate. Available at: [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC - NIH. Available at: [Link]
-
The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. Available at: [Link]
-
Synthesis of 6- and 7-Bis(2-chloroethyl)amino-DL-tryptophan 1a - ACS Publications. Available at: [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. Available at: [Link]
-
Biosynthetic pathway of 7-Halo-tryptophan, pyrrolnitrin and... - ResearchGate. Available at: [Link]
-
Tryptophan hydroxylase - Wikipedia. Available at: [Link]
-
7-chloro-L-tryptophan (CHEBI:47356) - EMBL-EBI. Available at: [Link]
-
Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Available at: [Link]
-
Thread - What is L-Tryptophan mechanism of action? - Consensus. Available at: [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]
-
L-Tryptophan - American Chemical Society. Available at: [Link]
-
Tryptophan - Wikipedia. Available at: [Link]
-
The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed. Available at: [Link]
-
L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. Available at: [Link]
-
Safety Data Sheet: L-Tryptophan - Carl ROTH. Available at: [Link]
-
Chemical Determination of Tryptophan | Analytical Chemistry - ACS Publications. Available at: [Link]
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed Central. Available at: [Link]
-
(PDF) Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract - ResearchGate. Available at: [Link]
-
Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed. Available at: [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC - NIH. Available at: [Link]
-
(PDF) Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - ResearchGate. Available at: [Link]
-
621 ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY - eScholarship.org. Available at: [Link]
-
Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks. Available at: [Link]
-
Decreased L-tryptophan concentration in distinctive brain regions of mice treated repeatedly with phencyclidine - PubMed. Available at: [Link]
-
Tryptophan toxicity--time and dose response in rats - PubMed. Available at: [Link]
-
Risk assessment of "other substances" – L-tryptophan. Available at: [Link]
-
Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice | PLOS One - Research journals. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-chloro-L-tryptophan | C11H11ClN2O2 | CID 3081936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-chloro-L-tryptophan (CHEBI:47356) [ebi.ac.uk]
- 8. 7-CHLORO-L-TRYPTOPHAN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 7-CHLORO-L-TRYPTOPHAN CAS#: 73945-46-7 [m.chemicalbook.com]
- 10. goldbio.com [goldbio.com]
- 11. 7-CHLORO-L-TRYPTOPHAN | 73945-46-7 [chemicalbook.com]
- 12. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 17. Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice | PLOS One [journals.plos.org]
- 18. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tryptophan toxicity--time and dose response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. escholarship.org [escholarship.org]
- 24. Decreased L-tryptophan concentration in distinctive brain regions of mice treated repeatedly with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. vkm.no [vkm.no]
- 27. Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. carlroth.com:443 [carlroth.com:443]
